![molecular formula C13H12Cl2N4 B13223910 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with chloro and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method includes the saponification of 5-amino-1H-pyrazole-4-carbonitriles to form 5-amino-1-phenyl-1H-pyrazole-4-carboxamides, followed by reaction with chloroacetyl chloride . Another approach involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chloro groups with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and properties.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Chloroacetyl Chloride: Used in the initial synthesis steps.
Ammonium Acetate and ZnCl2: Catalysts for coupling reactions.
NIS (N-Iodosuccinimide): Used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro substituents.
Scientific Research Applications
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Material Science: Used in the synthesis of advanced materials with specific properties.
Agriculture: Employed as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism may vary depending on the application, but it often involves binding to active sites and altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-7-(2-fluorophenyl)-6-(2-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substituents and the resulting biological activity. Its structure allows for selective interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H12Cl2N4 |
---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12Cl2N4/c1-8-5-10(14)3-4-11(8)19-12-9(6-16-13(19)15)7-17-18(12)2/h3-5,7H,6H2,1-2H3 |
InChI Key |
BGTLOTLQVCBUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(CN=C2Cl)C=NN3C |
Origin of Product |
United States |
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